2-Amino-3-chloropyridin-4-OL

Kinase inhibitor scaffold design Structure–activity relationship Medicinal chemistry

Accelerate your kinase inhibitor research with 2-Amino-3-chloropyridin-4-OL. This scaffold is uniquely validated for Met kinase and SHP2 programs, delivering nanomolar potency (IC₅₀ = 3.9 nM) in clinical candidates like BMS-777607. Its trifunctional design (‑NH₂, ‑Cl, ‑OH) enables SNAr and cross-coupling reactions without protection steps, drastically reducing synthesis complexity. Unlike regioisomers, this free base is formulation-ready for direct use. Secure a reliable, commercial R&D supply chain to ensure your drug discovery milestones are met without interruption.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56
CAS No. 1261269-43-5
Cat. No. B3005890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloropyridin-4-OL
CAS1261269-43-5
Molecular FormulaC5H5ClN2O
Molecular Weight144.56
Structural Identifiers
SMILESC1=CNC(=C(C1=O)Cl)N
InChIInChI=1S/C5H5ClN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9)
InChIKeyCYSUFQDEAQWONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-chloropyridin-4-OL (CAS 1261269-43-5) – A Dual‑Functional Pyridine Scaffold for Next‑Generation Kinase Inhibitor Synthesis


2-Amino-3-chloropyridin-4-OL is a heterocyclic building block that integrates an amino (-NH₂), a chloro (-Cl), and a hydroxyl (-OH) group on a single pyridine ring . This trifunctional arrangement makes it a uniquely versatile intermediate for medicinal chemistry, enabling both nucleophilic aromatic substitution and cross‑coupling reactions without requiring additional protection/deprotection steps . Predicted physicochemical properties (boiling point 405.5±40.0 °C, pKa 3.84±0.23) indicate it is a stable, moderately polar solid well‑suited for standard organic synthesis workflows .

Why 2-Amino-3-chloropyridin-4-OL Cannot Be Replaced by Common Pyridine Isomers in Medicinal Chemistry Campaigns


Superficially similar 2‑aminopyridines (e.g., 2‑amino-3‑chloropyridine, CAS 39620‑04‑7) or regioisomeric 2‑amino-4‑chloropyridin‑3‑ol (CAS 1003710‑73‑3) lack the precise spatial orientation of the hydroxyl group required for critical hydrogen‑bonding interactions in kinase hinge regions. SAR studies of Met kinase inhibitors demonstrate that 3‑position substitution on the pyridine ring is essential for high enzymatic potency, while the 4‑position hydroxyl is required for aqueous solubility and kinase selectivity [1]. Simply replacing this scaffold with an isomer lacking the hydroxyl group or having it at a different position results in a complete loss of the nanomolar potency observed in advanced clinical candidates such as BMS‑777607 [2].

2-Amino-3-chloropyridin-4-OL — Head‑to‑Head and Cross‑Study Comparative Evidence for Scaffold‑Based Drug Discovery


Direct Comparator: 2-Amino-4-chloropyridin-3-ol vs. 2-Amino-3-chloropyridin-4-OL in Kinase Hinge‑Binding Scaffolds

The regioisomer 2‑amino-4-chloropyridin‑3‑ol (CAS 1003710‑73‑3) differs only in the positions of the chloro and hydroxyl groups. In a direct SAR study of Met kinase inhibitors, the 3‑chloro‑4‑hydroxy substitution pattern of 2‑amino-3-chloropyridin-4-OL was essential for high enzymatic potency [1]. Derivatives incorporating the 2‑amino-3-chloropyridin-4-OL scaffold achieved an IC₅₀ of 3.9 nM against c‑Met in cell‑free assays, whereas analogs built on the 2‑amino-4-chloropyridin‑3‑ol scaffold have no reported nanomolar c‑Met inhibition in the same assay series [2].

Kinase inhibitor scaffold design Structure–activity relationship Medicinal chemistry

SAR‑Established Advantage: 3‑Position Chlorine Substitution Drives c‑Met Potency vs. Unsubstituted 2‑Aminopyridine

Substitution at the pyridine 3‑position (chlorine in 2‑amino-3-chloropyridin-4-OL) gave improved enzyme potency in a series of N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)‑1-(4-fluorophenyl)‑2-oxo-1,2-dihydropyridine‑3-carboxamides [1]. The clinical candidate BMS‑777607, which incorporates the 2‑amino-3-chloropyridin-4-OL moiety, exhibits an IC₅₀ of 3.9 nM against c‑Met and shows 40‑fold selectivity over Lck, VEGFR‑2, and TrkA/B, and >500‑fold selectivity over all other receptor and non‑receptor kinases tested . In contrast, the unsubstituted 2‑aminopyridine analog (lacking the 3‑chloro group) shows significantly reduced potency and selectivity in the same assay system [1].

Met kinase inhibitors SAR analysis BMS-777607

Scaffold Enables Sub‑100 nM Potency Against SHP2: Evidence from Three Independent Inhibitor Series

The 2‑amino-3-chloropyridin-4-OL scaffold appears in multiple structurally distinct SHP2 inhibitors that achieve potent IC₅₀ values. In US Patent US10280171 (Example 119), a derivative incorporating this scaffold inhibited SHP2 with an IC₅₀ of 422 nM [1]. A related analog in US10308660 (Example 121) showed an improved IC₅₀ of 60 nM [2]. A third series reported an IC₅₀ of 75 nM for a compound containing the same core [3]. For comparison, the unsubstituted 2‑aminopyridine analog in the same SHP2 assay showed no measurable inhibition (>10 μM) [4].

SHP2 phosphatase inhibition RAS pathway Cancer therapeutics

Solubility and Selectivity Advantages from 4‑Hydroxy Substituent: Class‑Level Inference from Clinical Candidate Optimization

SAR studies of the Met inhibitor series reveal that substitution of the pyridone 4‑position (the hydroxyl in 2‑amino-3-chloropyridin-4-OL) led to improved aqueous solubility and enhanced kinase selectivity [1]. While quantitative solubility data for the free scaffold are not publicly available, the fully elaborated BMS‑777607 demonstrates these property improvements translate to oral bioavailability and tumor stasis in vivo . Scaffolds lacking the 4‑hydroxyl group (e.g., 2‑amino-3‑chloropyridine, CAS 39620‑04‑7) show poor aqueous solubility (<10 μg/mL at pH 7.0) and would require additional functionalization to achieve comparable drug‑like properties [2].

Aqueous solubility Kinase selectivity Lead optimization

Chemical Stability and Synthetic Tractability: Comparative Handling vs. Hydrochloride Salt Forms

The free base form of 2‑amino-3-chloropyridin-4-OL demonstrates chemical stability under standard storage conditions (recommended long‑term storage in a cool, dry place) . Its regioisomeric analog 2‑amino-4-chloropyridin‑3‑ol is primarily available as the hydrochloride salt (CAS 1989659‑58‑6), which requires additional handling precautions and may be incompatible with certain anhydrous coupling reactions . The free base form eliminates the need for a neutralization step before use in nucleophilic aromatic substitution or Pd‑catalyzed cross‑couplings, streamlining synthetic workflows .

Chemical stability Synthetic accessibility Procurement

Precedented Success: Scaffold‑Containing Clinical Candidates vs. Unvalidated Alternatives

The 2‑amino-3-chloropyridin-4-OL scaffold is a core structural element in multiple clinical‑stage kinase inhibitors. BMS‑777607 (Phase I) incorporates the scaffold and achieved complete tumor stasis in a Met‑dependent GTL‑16 human gastric carcinoma xenograft model [1]. RMC‑4630, an orally bioavailable SHP2 inhibitor currently in Phase I/II clinical trials, also contains the identical 2‑amino-3-chloropyridin-4-OL core . In contrast, the regioisomer 2‑amino-4-chloropyridin‑3‑ol has no reported clinical candidates and minimal validation in advanced drug discovery programs .

Clinical candidates Met kinase SHP2 BMS-777607 RMC-4630

2-Amino-3-chloropyridin-4-OL — Evidence‑Based Application Scenarios for Medicinal Chemistry and Chemical Biology


Rational Design of ATP‑Competitive Kinase Inhibitors Targeting the Hinge Region

The 2‑amino-3-chloropyridin-4-OL scaffold is a validated hinge‑binding fragment for Met kinase superfamily members (c‑Met, Axl, Ron, Tyro3). Its 3‑chloro‑4‑hydroxy substitution pattern delivers nanomolar potency (IC₅₀ = 3.9 nM) and exceptional selectivity (>500‑fold over other kinases) as demonstrated by the clinical candidate BMS‑777607 . Medicinal chemists can confidently incorporate this scaffold into ATP‑competitive inhibitor design knowing that the 3‑chloro group enhances potency and the 4‑hydroxyl improves solubility and selectivity [1].

Development of SHP2 Allosteric Inhibitors for RAS‑Driven Cancers

The scaffold enables potent SHP2 inhibition (IC₅₀ = 60–422 nM) across multiple chemotypes as documented in US Patents US10280171 and US10308660 [2][3]. The clinical candidate RMC‑4630, which contains this core, is currently in Phase I/II trials for advanced solid tumors . Procurement of this specific scaffold is essential for any SHP2 drug discovery program aiming to replicate or improve upon the potency of established clinical leads.

Streamlined Synthesis of Advanced Heterocyclic Intermediates via SNAr and Cross‑Coupling

The free base form of 2‑amino-3-chloropyridin-4-OL can be used directly in nucleophilic aromatic substitution (SNAr) reactions without a neutralization step, unlike hydrochloride salt forms of regioisomers . The 4‑hydroxyl group serves as a convenient handle for O‑alkylation or Mitsunobu reactions, while the 3‑chloro group enables Pd‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig). This trifunctional reactivity reduces the number of synthetic steps required to elaborate complex kinase inhibitor cores .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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